molecular formula C6H7BO4S B7948947 (4-(Methoxycarbonyl)thiophen-2-yl)boronic acid

(4-(Methoxycarbonyl)thiophen-2-yl)boronic acid

Cat. No.: B7948947
M. Wt: 186.00 g/mol
InChI Key: LTGHNJFZPWSRGU-UHFFFAOYSA-N
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Description

(4-(Methoxycarbonyl)thiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-(Methoxycarbonyl)thiophen-2-yl)boronic acid typically involves the borylation of the corresponding halogenated thiophene derivative. One common method is the palladium-catalyzed borylation of 4-(methoxycarbonyl)thiophene-2-bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxycarbonyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (4-(Methoxycarbonyl)thiophen-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds through Suzuki–Miyaura coupling makes it valuable in the construction of pharmaceuticals, agrochemicals, and organic materials .

Biology and Medicine

In biology and medicine, this compound is used in the development of boron-containing drugs and diagnostic agents. Boronic acids have been explored for their potential in enzyme inhibition and as sensors for biologically relevant molecules .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of conjugated polymers makes it valuable in the development of organic electronics and optoelectronic devices .

Mechanism of Action

The mechanism of action of (4-(Methoxycarbonyl)thiophen-2-yl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring the organic group to the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Methoxycarbonyl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a methoxycarbonyl group. This combination imparts specific electronic properties that can influence the reactivity and selectivity of the compound in various chemical reactions. Its structure allows for versatile applications in organic synthesis, making it a valuable tool for chemists .

Properties

IUPAC Name

(4-methoxycarbonylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4S/c1-11-6(8)4-2-5(7(9)10)12-3-4/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGHNJFZPWSRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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